molecular formula C15H12N4OS B12910023 2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide

2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide

Cat. No.: B12910023
M. Wt: 296.3 g/mol
InChI Key: KUXGDDQHFXOXLZ-VHEBQXMUSA-N
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Description

2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a phenyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide typically involves the reaction of indole-2,3-dione (isatin) with phenylhydrazinecarbothioamide under specific conditions. One common method includes refluxing isatin and phenylhydrazinecarbothioamide in ethanol, followed by cyclization to form the desired product .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives, while reduction can produce various hydrazinecarbothioamide derivatives .

Scientific Research Applications

2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. Molecular docking studies have shown that the compound can bind to target proteins, disrupting their function and leading to the death of the microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of an indole ring and a hydrazinecarbothioamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H12N4OS

Molecular Weight

296.3 g/mol

IUPAC Name

(1E)-1-[(3-hydroxy-1H-indol-2-yl)imino]-3-phenylthiourea

InChI

InChI=1S/C15H12N4OS/c20-13-11-8-4-5-9-12(11)17-14(13)18-19-15(21)16-10-6-2-1-3-7-10/h1-9,17,20H,(H,16,21)/b19-18+

InChI Key

KUXGDDQHFXOXLZ-VHEBQXMUSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)/N=N/C2=C(C3=CC=CC=C3N2)O

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N=NC2=C(C3=CC=CC=C3N2)O

Origin of Product

United States

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